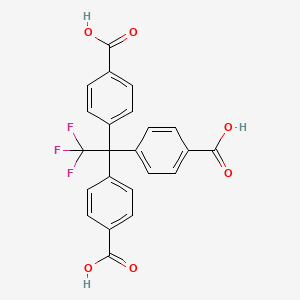
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is a complex organic compound characterized by the presence of three benzoic acid groups attached to a central trifluoroethane core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid typically involves the reaction of trifluoroethane derivatives with benzoic acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethane core can interact with various enzymes and proteins, altering their activity and function. The benzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in similar applications but with different chemical properties.
2,2,2-Trifluoroethanol: A simpler compound with applications in organic synthesis.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is unique due to its combination of a trifluoroethane core with three benzoic acid groups, providing a distinct set of chemical and physical properties that are not found in simpler compounds.
This detailed article provides a comprehensive overview of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61204-10-2 |
|---|---|
Formule moléculaire |
C23H15F3O6 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
4-[1,1-bis(4-carboxyphenyl)-2,2,2-trifluoroethyl]benzoic acid |
InChI |
InChI=1S/C23H15F3O6/c24-23(25,26)22(16-7-1-13(2-8-16)19(27)28,17-9-3-14(4-10-17)20(29)30)18-11-5-15(6-12-18)21(31)32/h1-12H,(H,27,28)(H,29,30)(H,31,32) |
Clé InChI |
DUOVAVVQXCSHMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


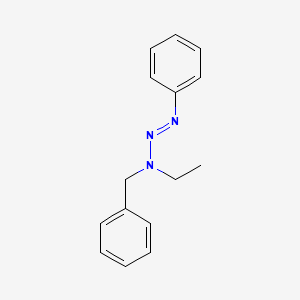
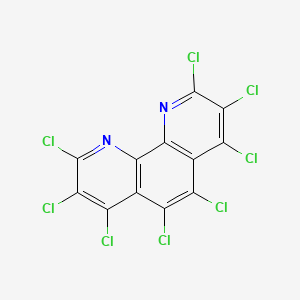
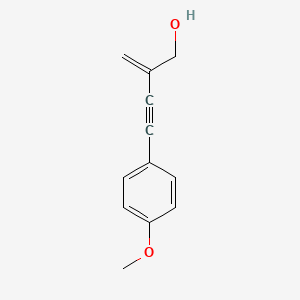




![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
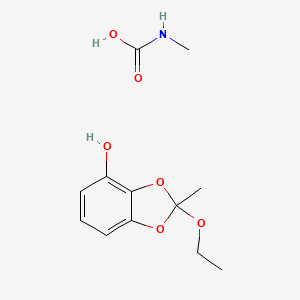
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)


